5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1355170-97-6
VCID: VC4842258
InChI: InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-6-16-9(8-15)7-10(14-16)11(17)18/h7H,4-6,8H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)C(=O)O)C1
Molecular Formula: C13H19N3O4
Molecular Weight: 281.312

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

CAS No.: 1355170-97-6

Cat. No.: VC4842258

Molecular Formula: C13H19N3O4

Molecular Weight: 281.312

* For research use only. Not for human or veterinary use.

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid - 1355170-97-6

Specification

CAS No. 1355170-97-6
Molecular Formula C13H19N3O4
Molecular Weight 281.312
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
Standard InChI InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-6-16-9(8-15)7-10(14-16)11(17)18/h7H,4-6,8H2,1-3H3,(H,17,18)
Standard InChI Key BAOVIKKQYWXNLP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)C(=O)O)C1

Introduction

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a] diazepine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a] diazepine family. These compounds are characterized by their fused nitrogen-containing rings and are of significant interest in medicinal chemistry due to their structural versatility and biological activity. The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for amines during synthetic procedures.

Structural Features

This compound contains:

  • A pyrazolo[1,5-a] diazepine core: A seven-membered diazepine ring fused with a five-membered pyrazole ring.

  • A carboxylic acid functional group at position 2.

  • A tert-butoxycarbonyl (Boc) group attached to the structure.

The presence of these functional groups allows for further derivatization and makes it a key intermediate in synthetic chemistry.

Synthesis Pathways

The synthesis of compounds like 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a] diazepine-2-carboxylic acid typically involves:

  • Cyclocondensation Reactions: The formation of the pyrazolo[1,5-a] diazepine core through the reaction of NH-3-aminopyrazoles with biselectrophilic compounds such as β-dicarbonyls or β-enaminones.

  • Functionalization: Introduction of the Boc-protecting group via reaction with tert-butyl chloroformate under basic conditions.

  • Carboxylation: Carboxylic acid groups are introduced through appropriate oxidation or substitution reactions.

These methods ensure high yields and regioselectivity in product formation .

Biological Significance

Compounds containing the pyrazolo[1,5-a] diazepine scaffold exhibit diverse pharmacological activities:

  • Anticancer Properties: Many derivatives act as enzyme inhibitors or DNA intercalators.

  • CNS Activity: Some analogs have shown potential as psychopharmacological agents.

  • Enzymatic Inhibition: Selective inhibition of kinases and other enzymes has been reported .

The Boc-protected derivative is often used as an intermediate in drug design to modify pharmacokinetics or enhance bioavailability.

Applications in Medicinal Chemistry

Due to its structural features:

  • It serves as a precursor for synthesizing biologically active molecules.

  • The Boc group facilitates selective deprotection for further functionalization.

  • It can be used in combinatorial chemistry for library generation aimed at drug discovery.

Research Findings and Future Directions

Recent studies focus on:

  • Optimizing synthetic routes using microwave-assisted techniques for higher efficiency .

  • Exploring its role in developing anticancer agents by modifying peripheral substituents on the pyrazolo-diazepine core .

  • Investigating its photophysical properties for applications in material science .

Further research is needed to fully understand its therapeutic potential and expand its applications beyond medicinal chemistry into materials science.

This article provides an overview of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a] diazepine-2-carboxylic acid based on current literature while highlighting its synthetic pathways and applications.

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